molecular formula C9H6BrN3O2 B1438680 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 1099687-28-1

4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No. B1438680
CAS RN: 1099687-28-1
M. Wt: 268.07 g/mol
InChI Key: WTEPQFGPVWZUCL-UHFFFAOYSA-N
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Description

“4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid” is a compound that has been synthesized and studied for its potential biological activities . It is a hybrid of 1,2,4-triazole and benzoic acid .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid” was established by NMR and MS analysis . The molecular weight of the compound is 189.17 .


Chemical Reactions Analysis

The compound has been used in the synthesis of various hybrids, exhibiting potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . It has also been used in the construction of functional metal–organic frameworks .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.17 . More detailed physical and chemical properties are not available in the retrieved papers.

Mechanism of Action

The compound and its hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Some of the hybrids have been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .

Safety and Hazards

While specific safety and hazards information for “4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid” is not available in the retrieved papers, it is generally advised to avoid breathing dust and contact with skin and eyes when handling similar compounds .

Future Directions

The compound and its hybrids have shown promising results in inhibiting cancer cell lines . These results indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-bromo-2-(1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-6-1-2-7(9(14)15)8(3-6)13-5-11-4-12-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEPQFGPVWZUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N2C=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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